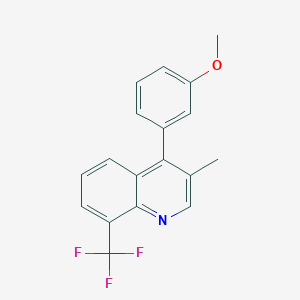
1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPI-613 and has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on related pyrimidine derivatives has shown that these compounds can be synthesized through various methods, including the condensation of aryl aldehydes, ammonium acetate, and acetoacetanilide. These processes often yield compounds with significant chemical diversity and potential for further functionalization (V. Vijayakumar, P. Karthikeyan, S. Sarveswari, 2014). Such synthetic strategies may be applicable to the synthesis of "1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea," offering pathways for the exploration of its properties and applications.
Biological Activities
Compounds with structural similarities have been explored for their potential biological activities. For instance, derivatives of pyrimidine have been investigated for their analgesic and antiparkinsonian activities, indicating the relevance of this chemical scaffold in medicinal chemistry (A. Amr, S. Maigali, Mohamed M. Abdulla, 2008). Such findings highlight the potential of exploring "1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea" for similar biological activities.
Antimicrobial and Anticancer Potential
Research on chalcones and oxopyrimidines containing similar structural motifs has shown antimicrobial activity, pointing to the potential of such compounds in addressing infectious diseases (M. Joshi, P. B. Vekariya, B. Dodiya, R. M. Ghetiya, H. Joshi, 2012). Furthermore, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and exhibited promising antimicrobial and anticancer activities (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016). These studies suggest avenues for the investigation of "1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea" in antimicrobial and anticancer research.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c19-14-6-2-3-7-15(14)23-18(25)20-8-11-26-17-12-16(21-13-22-17)24-9-4-1-5-10-24/h2-3,6-7,12-13H,1,4-5,8-11H2,(H2,20,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAHOTDOPFGQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)
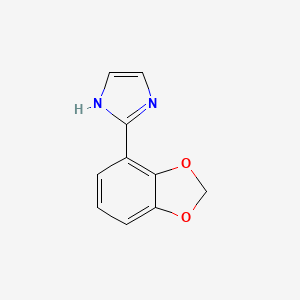


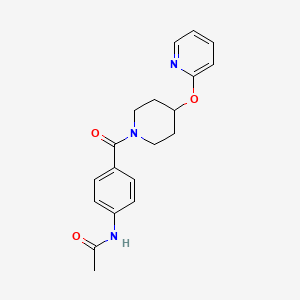
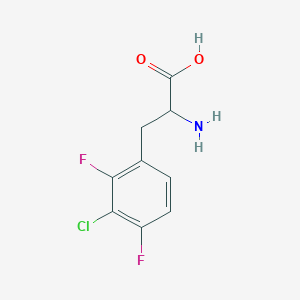
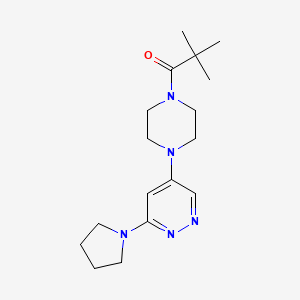
![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)
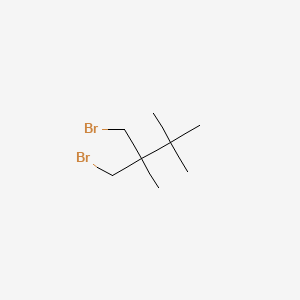


![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)
